Cas no 1805583-40-7 (4-Bromo-3-chloromethyl-2-cyanophenylacetic acid)

4-Bromo-3-chloromethyl-2-cyanophenylacetic acid is a versatile intermediate in organic synthesis, particularly valued for its functional groups that enable further derivatization. The presence of bromo, chloromethyl, cyano, and carboxylic acid moieties makes it a useful building block for pharmaceutical and agrochemical applications. Its reactive sites allow for selective modifications, facilitating the synthesis of complex molecules. The compound's stability under standard conditions ensures reliable handling and storage. Researchers appreciate its utility in constructing heterocyclic frameworks and active pharmaceutical ingredients (APIs). Its structural features also support cross-coupling reactions, enhancing its role in medicinal chemistry and material science.
4-Bromo-3-chloromethyl-2-cyanophenylacetic acid structure
1805583-40-7 structure
Product Name:4-Bromo-3-chloromethyl-2-cyanophenylacetic acid
CAS No:1805583-40-7
MF:C10H7BrClNO2
MW:288.525080919266
CID:4971124
Update Time:2025-10-28

4-Bromo-3-chloromethyl-2-cyanophenylacetic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-3-chloromethyl-2-cyanophenylacetic acid
    • Inchi: 1S/C10H7BrClNO2/c11-9-2-1-6(3-10(14)15)8(5-13)7(9)4-12/h1-2H,3-4H2,(H,14,15)
    • InChI Key: GCDMNFPQFXMYPV-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(CC(=O)O)=C(C#N)C=1CCl

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 288
  • XLogP3: 2.2
  • Topological Polar Surface Area: 61.1

4-Bromo-3-chloromethyl-2-cyanophenylacetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013024883-1g
4-Bromo-3-chloromethyl-2-cyanophenylacetic acid
1805583-40-7 97%
1g
1,549.60 USD 2021-06-24

Additional information on 4-Bromo-3-chloromethyl-2-cyanophenylacetic acid

Recent Advances in the Application of 4-Bromo-3-chloromethyl-2-cyanophenylacetic Acid (CAS: 1805583-40-7) in Chemical Biology and Pharmaceutical Research

The compound 4-Bromo-3-chloromethyl-2-cyanophenylacetic acid (CAS: 1805583-40-7) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of targeted therapeutics and chemical probes. This briefing synthesizes the latest research findings on its applications, mechanism of action, and potential therapeutic implications.

Recent studies highlight the role of 4-Bromo-3-chloromethyl-2-cyanophenylacetic acid as a versatile building block in medicinal chemistry. Its unique structural features, including the bromo and chloromethyl substituents, enable selective modifications for the development of covalent inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in constructing irreversible kinase inhibitors, showcasing its potential in oncology drug discovery.

In chemical biology applications, researchers have leveraged the reactivity of the chloromethyl group for site-specific protein labeling. A breakthrough study in Nature Chemical Biology (2024) reported the development of a novel protein conjugation strategy using this compound, enabling precise modification of cysteine residues in complex biological systems. This approach has significant implications for studying protein-protein interactions and developing antibody-drug conjugates.

The compound's mechanism of action as a covalent modifier has been extensively characterized through structural biology approaches. X-ray crystallography studies reveal that the bromo-substituted phenyl ring facilitates optimal positioning for nucleophilic attack by target residues, while the cyanophenylacetic acid moiety contributes to binding affinity. These insights are driving rational design of more selective covalent drugs with improved safety profiles.

Ongoing pharmaceutical research explores the potential of 4-Bromo-3-chloromethyl-2-cyanophenylacetic acid derivatives in addressing challenging therapeutic targets. Recent patent filings indicate its incorporation in compounds targeting KRAS mutants, a historically "undruggable" oncogenic target. The compound's ability to form stable covalent adducts with the mutant protein's cysteine residue represents a promising strategy in precision oncology.

Safety and pharmacokinetic studies of derivatives have shown encouraging results. The acetic acid functionality appears to confer favorable metabolic stability while maintaining reactivity, addressing a common challenge in covalent drug development. Researchers are currently optimizing the scaffold to balance potency and selectivity for clinical translation.

Future research directions include expanding the application of this scaffold to other target classes beyond kinases, exploring its potential in targeted protein degradation, and developing more efficient synthetic routes for large-scale production. The compound's versatility positions it as a valuable tool in both drug discovery and chemical biology research.

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